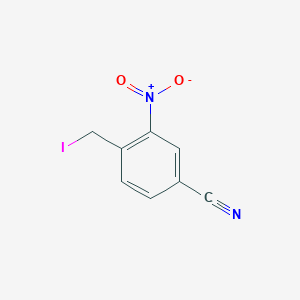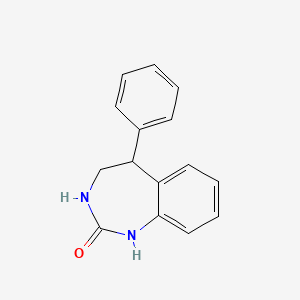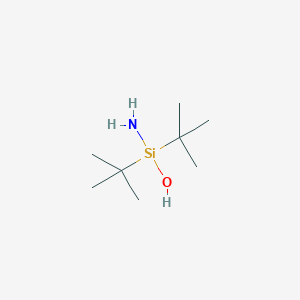![molecular formula C50H102N4O2 B14364241 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea CAS No. 92509-63-2](/img/structure/B14364241.png)
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea typically involves the reaction of octadecylamine with dodecyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate carbamate, which subsequently reacts with another molecule of octadecylamine to form the final urea derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: The long alkyl chains can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted alkyl derivatives.
Applications De Recherche Scientifique
1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its amphiphilic nature.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea is primarily based on its surfactant properties. The long alkyl chains interact with hydrophobic surfaces, while the urea groups form hydrogen bonds with hydrophilic surfaces. This amphiphilic nature allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and other lipid-based structures, where the compound can alter membrane fluidity and permeability.
Similar Compounds:
- 1-Octadecyl-3-(2,6-xylyl)urea
- 1-Octadecyl-3-(2,4-xylyl)urea
- 1-Octadecyl-3-pyrrolidinemethanol
Comparison: this compound is unique due to its dual long alkyl chains and urea functional groups, which confer distinct surfactant properties. Compared to similar compounds, it offers enhanced stability and solubility in both aqueous and organic solvents. Its ability to form stable emulsions makes it particularly valuable in applications requiring long-term stability and compatibility with various chemical environments.
Propriétés
| 92509-63-2 | |
Formule moléculaire |
C50H102N4O2 |
Poids moléculaire |
791.4 g/mol |
Nom IUPAC |
1-octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea |
InChI |
InChI=1S/C50H102N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-37-41-45-51-49(55)53-47-43-39-35-31-27-28-32-36-40-44-48-54-50(56)52-46-42-38-34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H2,51,53,55)(H2,52,54,56) |
Clé InChI |
UBVVDBHCMOSHBM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)




